3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Overview

Description

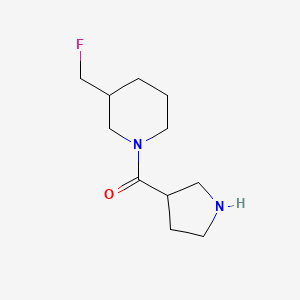

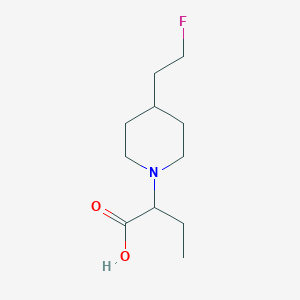

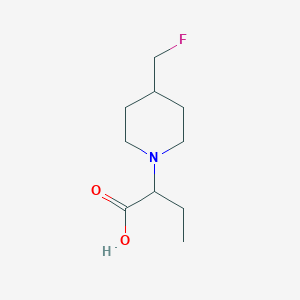

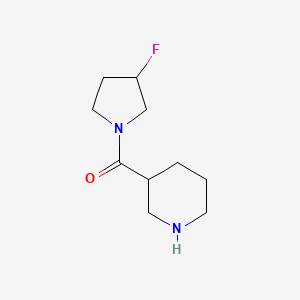

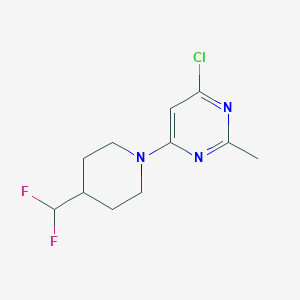

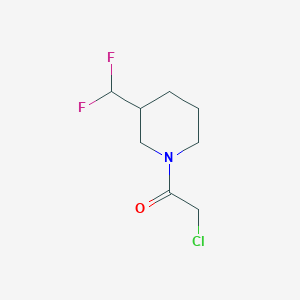

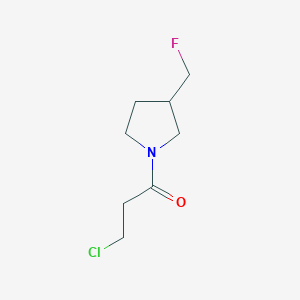

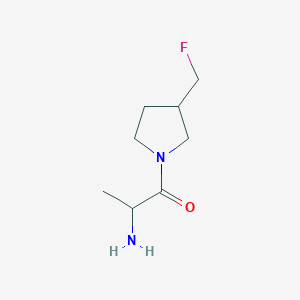

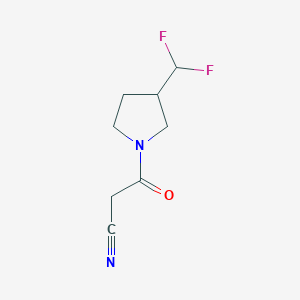

The compound “3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the difluoromethyl group attached to the ring, and the oxopropanenitrile group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications

Synthesis and Characterization

The chemical compound 3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile finds its application in various synthetic pathways for creating poly-functionalized nicotinonitriles incorporating pyrene or fluorene moieties. A study by Hussein et al. (2019) demonstrates the utility of this compound in forming C–C and C–N bonds via a domino four-component condensation reaction, resulting in compounds with strong blue-green fluorescence emission, potentially useful in materials science (Hussein, El Guesmi, & Ahmed, 2019).

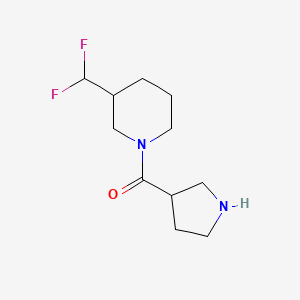

Fluorinated Pyrrolidine Derivatives

Pyrrolidines and their fluorinated derivatives, such as fluoropyrrolidines and (fluoroalkyl)pyrrolidines, play a significant role in medicinal chemistry and organic synthesis. A review by Pfund and Lequeux (2017) discusses the synthesis of these compounds through fluorination or multi-step synthesis, highlighting their importance in drug development and as organocatalysts (Pfund & Lequeux, 2017).

Organic Synthesis and Catalysis

Another application involves the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using magnetically separable graphene oxide anchored sulfonic acid as a catalyst. This process, as described by Zhang et al. (2016), showcases the high catalytic activity and recyclability of the synthesized material in organic synthesis, underlining the role of 3-oxopropanenitriles in facilitating these reactions (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

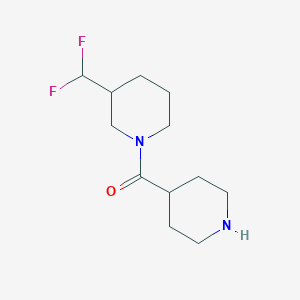

Development of Antibacterial Agents

The compound's utility extends to the development of new antibacterial agents. Research by Bogdanowicz et al. (2013) highlights the synthesis of 4-pyrrolidin-3-cyanopyridine derivatives, exhibiting significant antimicrobial activity against a variety of aerobic and anaerobic bacteria, illustrating the compound's potential in contributing to novel antibacterial solutions (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Nonlinear Optical Materials

Lastly, the compound contributes to the synthesis of nicotinonitrile derivatives, proposed as new classes of nonlinear optical (NLO) materials. Raghukumar et al. (2003) synthesized a series of derivatives displaying high NLO activity, suggesting their potential application in advanced material science (Raghukumar, Thirumalai, Ramakrishnan, Karunakara, & Ramamurthy, 2003).

properties

IUPAC Name |

3-[3-(difluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c9-8(10)6-2-4-12(5-6)7(13)1-3-11/h6,8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRHABWPSVOAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.